molecular formula C12H15NO3 B13329941 (S)-Methyl 2-(4-aminoisochroman-7-yl)acetate

(S)-Methyl 2-(4-aminoisochroman-7-yl)acetate

Cat. No.: B13329941
M. Wt: 221.25 g/mol
InChI Key: FKZNBVFZANWSJA-LLVKDONJSA-N
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Description

(S)-Methyl 2-(4-aminoisochroman-7-yl)acetate is a chiral organic compound that belongs to the class of isochroman derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-(4-aminoisochroman-7-yl)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as isochroman and methyl acetate.

    Chiral Resolution: The chiral center is introduced through a resolution process using chiral catalysts or reagents.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-(4-aminoisochroman-7-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or hydroxylamine derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the ester group may yield alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-(4-aminoisochroman-7-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    Isochroman Derivatives: Compounds with similar structures, such as isochroman-4-amine or isochroman-7-yl acetate.

    Chiral Amines: Compounds with chiral centers and amino groups, such as (S)-1-phenylethylamine.

Uniqueness

(S)-Methyl 2-(4-aminoisochroman-7-yl)acetate is unique due to its specific chiral configuration and the presence of both an amino group and an ester group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

methyl 2-[(4S)-4-amino-3,4-dihydro-1H-isochromen-7-yl]acetate

InChI

InChI=1S/C12H15NO3/c1-15-12(14)5-8-2-3-10-9(4-8)6-16-7-11(10)13/h2-4,11H,5-7,13H2,1H3/t11-/m1/s1

InChI Key

FKZNBVFZANWSJA-LLVKDONJSA-N

Isomeric SMILES

COC(=O)CC1=CC2=C(C=C1)[C@@H](COC2)N

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)C(COC2)N

Origin of Product

United States

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